

# Cemsidomide's High-Affinity Embrace of Cereblon: A Technical Deep Dive

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cemsidomide**

Cat. No.: **B12406830**

[Get Quote](#)

Watertown, MA – December 15, 2025 – **Cemsidomide** (formerly CFT7455), an investigational novel IKZF1/3 degrader, demonstrates a remarkably high binding affinity for its target E3 ligase substrate receptor, Cereblon (CRBN). This potent interaction is the critical first step in its mechanism of action as a "molecular glue," leading to the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key drivers in multiple myeloma and non-Hodgkin's lymphomas.<sup>[1]</sup> This technical guide provides an in-depth analysis of the binding affinity of **cemsidomide** to CRBN, detailing the quantitative data, experimental methodologies, and the downstream signaling implications for researchers and drug development professionals.

**Cemsidomide**, a monofunctional degradation activating compound (MonoDAC™), leverages the ubiquitin-proteasome system to selectively eliminate IKZF1 and IKZF3.<sup>[2]</sup> Its high-affinity and selective binding to CRBN initiates a cascade of events that ultimately results in the destruction of these cancer-driving proteins.

## Quantitative Binding Affinity of Cemsidomide to Cereblon

The binding affinity of **cemsidomide** to CRBN has been quantified using various biophysical and cellular assays, consistently demonstrating a significant improvement over existing immunomodulatory drugs (IMiDs). The following table summarizes the key binding parameters reported in preclinical studies.

| Compound              | Assay Type                 | Binding Constant | Fold Improvement vs.<br>Pomalidomide | Reference |
|-----------------------|----------------------------|------------------|--------------------------------------|-----------|
| Cemsidomide (CFT7455) | Not Specified              | Kd: 0.9 nM       | -                                    | [3]       |
| Cemsidomide (CFT7455) | Biochemical Assay          | -                | ~800-fold                            | [4][5]    |
| Cemsidomide (CFT7455) | Cellular NanoBRET Assay    | -                | ~1600-fold                           | [4][5]    |
| Cemsidomide (CFT7455) | Cellular Competition Assay | IC50: 0.4 nM     | -                                    | [6]       |

## Mechanism of Action: A Molecular Glue Approach

**Cemsidomide** functions by binding to CCRN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CCRN) complex.[2] This binding event induces a conformational change in CCRN, creating a novel binding surface that can recruit the "neosubstrates" IKZF1 and IKZF3. [2] The CRL4-CCRN complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome.[2] This targeted protein degradation leads to the inhibition of cancer cell growth and survival.[7]





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. c4therapeutics.com [c4therapeutics.com]
- 2. benchchem.com [benchchem.com]
- 3. biospace.com [biospace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. C4 Therapeutics Presents Pre-clinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the 16th Annual International Conference on Malignant Lymphoma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cemsidomide's High-Affinity Embrace of Cereblon: A Technical Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406830#cemsidomide-binding-affinity-to-cereblon-crbn]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)